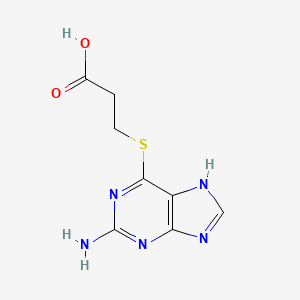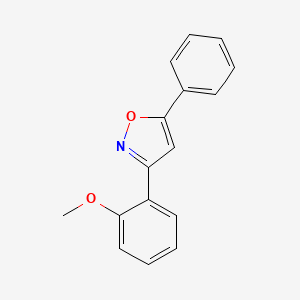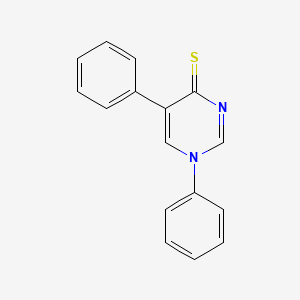
1,5-Diphenylpyrimidine-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenylpyrimidine-4(1H)-thione is a heterocyclic compound characterized by a pyrimidine ring substituted with phenyl groups at the 1 and 5 positions and a thione group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Diphenylpyrimidine-4(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between benzylideneacetophenone and thiourea in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the pyrimidine ring with the thione group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenylpyrimidine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the thione group can yield the corresponding thiol or sulfide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1,5-Diphenylpyrimidine-4(1H)-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,5-Diphenylpyrimidine-4(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenylpyrimidine-2-thione: Similar structure but with the thione group at the 2 position.
1,3-Diphenylpyrimidine-4(1H)-thione: Phenyl groups at the 1 and 3 positions.
1,5-Diphenyl-2-thioxo-1,2-dihydropyrimidine: Contains a thioxo group instead of a thione.
Uniqueness
1,5-Diphenylpyrimidine-4(1H)-thione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the thione group and the phenyl substituents play a crucial role in determining its interaction with various targets and its overall stability.
Propriétés
Numéro CAS |
98381-58-9 |
|---|---|
Formule moléculaire |
C16H12N2S |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
1,5-diphenylpyrimidine-4-thione |
InChI |
InChI=1S/C16H12N2S/c19-16-15(13-7-3-1-4-8-13)11-18(12-17-16)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
OKFJVTSWOGBTIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN(C=NC2=S)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


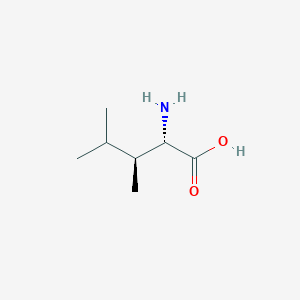
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
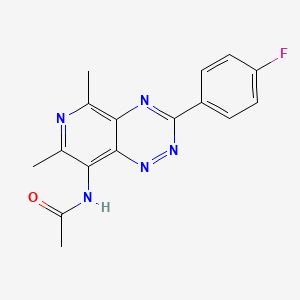
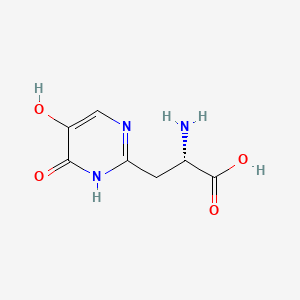
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12919781.png)
![N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12919788.png)
![{1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-yl}methanol](/img/structure/B12919795.png)
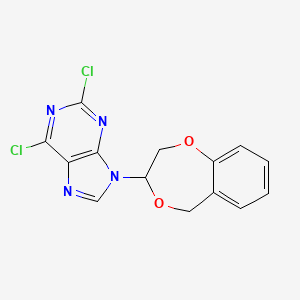
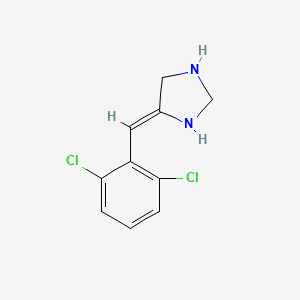
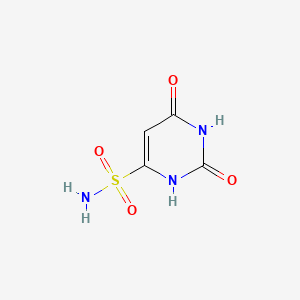
![4-Chloro-2-phenyl-5-[2-(propan-2-ylidene)hydrazinyl]pyridazin-3(2h)-one](/img/structure/B12919822.png)

